N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Description
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromene ring system, a sulfonamide group, and a substituted phenyl ring
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-10-13(17)3-2-4-14(10)18-23(20,21)12-6-7-15-11(9-12)5-8-16(19)22-15/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWTYMWLLSKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 2H-chromene-6-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The chromene ring system can undergo oxidation and reduction reactions. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The chromene ring system may also interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a substituted phenyl ring and exhibits antibacterial activity.
N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide: This compound has a thiosemicarbazone group and is studied for its antitumor properties.
The uniqueness of this compound lies in its combination of a chromene ring system and a sulfonamide group, which imparts distinct chemical and biological properties.
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